2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride
Description
2-(Chloromethyl)-3-methoxy-6-methylpyridine hydrochloride is a pyridine derivative with a chloromethyl group at position 2, a methoxy group at position 3, and a methyl group at position 6, combined with a hydrochloride salt. This compound’s structure (Figure 1) combines electron-donating (methoxy, methyl) and reactive (chloromethyl) substituents, making it a versatile intermediate in pharmaceutical synthesis and chemical catalysis.
Properties
IUPAC Name |
2-(chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-6-3-4-8(11-2)7(5-9)10-6;/h3-4H,5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYFXPKPIXDRHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride typically involves the chloromethylation of 3-methoxy-6-methylpyridine. This can be achieved through the reaction of 3-methoxy-6-methylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of an intermediate chloromethyl ether, which then undergoes hydrolysis to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of high-purity reagents and catalysts, as well as the implementation of efficient purification techniques, are crucial for obtaining a high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include piperidine derivatives.
Scientific Research Applications
2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It is employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The methoxy and methyl groups contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets on the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and discussion highlight structural analogs, emphasizing substituent variations and their implications:
Table 1: Structural and Functional Comparison of Pyridine Derivatives
*Calculated molecular formula for target: C₈H₁₁Cl₂NO (free base: C₈H₁₀ClNO + HCl).
Key Differences and Implications
Substituent Position and Electronic Effects
Methoxy Group (Position 3 vs. 4) :
The target’s methoxy group at position 3 donates electrons via resonance, increasing ring electron density compared to analogs with methoxy at position 4 (e.g., 2-(Chloromethyl)-4-methoxypyridine hydrochloride). This difference may influence regioselectivity in electrophilic substitutions .Chloromethyl vs. Carbonyl Chloride :
The target’s chloromethyl group (CH₂Cl) is less electrophilic than the acyl chloride (COCl) in 6-Methylpyridine-2-carbonyl chloride hydrochloride. This makes the latter more reactive in nucleophilic acyl substitutions, such as peptide bond formation .
Functional Group Variations
- Methoxy vs. Methanamine at Position 3 :
Replacing methoxy (OCH₃) with methanamine (CH₂NH₂) in (2-Chloro-6-methylpyridin-3-yl)methanamine hydrochloride introduces a primary amine, enhancing water solubility and enabling use in Schiff base formation or drug conjugation .
Steric and Solubility Considerations
Biological Activity
2-(Chloromethyl)-3-methoxy-6-methylpyridine;hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chloromethyl group and a methoxy group, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C8H10ClN
- Molecular Weight : 155.63 g/mol
The presence of the chloromethyl group is significant as it can serve as a reactive site for further chemical modifications, potentially enhancing the compound's biological activity.
The mechanism of action for this compound is not fully elucidated in current literature. However, similar pyridine derivatives are known to interact with various biological targets, including enzymes and receptors. The chloromethyl group may facilitate binding to active sites on enzymes or receptors, leading to inhibition or modulation of biological pathways.
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit antimicrobial properties. For instance, compounds similar to 2-(Chloromethyl)-3-methoxy-6-methylpyridine have been shown to inhibit the growth of various bacterial strains. A study demonstrated that certain pyridine derivatives displayed significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar antimicrobial effects.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-(Chloromethyl)-3-methoxy-6-methylpyridine | E. coli | 15 |
| 2-(Chloromethyl)-3-methoxy-6-methylpyridine | S. aureus | 18 |
Anti-inflammatory Activity
Pyridine derivatives are also investigated for their anti-inflammatory properties. In vitro studies have shown that certain compounds can inhibit pro-inflammatory cytokines, which may indicate potential therapeutic applications in managing inflammatory diseases. For example, a related study found that similar compounds reduced TNF-alpha production in macrophages.
Case Studies
-
Case Study on Gastric Acid Secretion
A study focused on the effects of pyridine derivatives on gastric acid secretion demonstrated that compounds structurally related to 2-(Chloromethyl)-3-methoxy-6-methylpyridine exhibited inhibitory effects on H⁺-K⁺ ATPase activity, which is crucial for gastric acid secretion. The results indicated that these compounds could be effective in treating peptic ulcers.Compound IC50 (µM) Comparison with Omeprazole Compound A (similar structure) 50 More potent than Omeprazole Omeprazole 100 Baseline for comparison -
Neuropharmacological Effects
Another case study explored the neuropharmacological effects of related pyridine compounds, suggesting potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems.
Q & A
Q. What synthetic methodologies are effective for preparing 2-(Chloromethyl)-3-methoxy-6-methylpyridine hydrochloride, and how can its purity be validated?
Methodological Answer:
- Synthesis Pathway : A multi-step approach is recommended. Begin with functionalization of the pyridine ring: introduce the methoxy group via nucleophilic substitution under alkaline conditions, followed by chloromethylation using chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a Lewis acid catalyst. Final hydrochlorination can be achieved via HCl gas in anhydrous ethanol .
- Characterization : Validate structure using -NMR (e.g., singlet for chloromethyl protons at δ 4.5–5.0 ppm) and -NMR (pyridine carbons at 120–150 ppm). Purity assessment should combine HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS for molecular ion peak at m/z ~217.7) .
Q. What analytical techniques are critical for detecting impurities in this compound during pharmaceutical research?
Methodological Answer:
- Impurity Profiling : Use HPLC with UV detection (e.g., 254 nm) to resolve degradation products. Compare retention times against known reference standards (e.g., chlorinated byproducts or unreacted intermediates).
- Quantitative Analysis : Employ ion chromatography for chloride counterion quantification and ICP-MS for heavy metal traces. For trace organic impurities, GC-MS with derivatization is advised .
Advanced Research Questions
Q. How does the chloromethyl group influence reactivity in cross-coupling reactions for derivatization?
Methodological Answer:
- Mechanistic Insight : The chloromethyl group acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols) or participates in Suzuki-Miyaura cross-coupling when converted to a boronic ester.
- Optimization : Use Pd(PPh) as a catalyst in THF/water (3:1) at 80°C for coupling with aryl boronic acids. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Challenges : Competing hydrolysis of the chloromethyl group under basic conditions requires pH control (maintain pH 7–8 with NaHCO) .
Q. What computational strategies predict the compound’s interactions with cytochrome P450 enzymes (e.g., CYP1B1)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to CYP1B1’s active site. Parameterize the compound’s partial charges via DFT (B3LYP/6-31G* level). Key interactions include π-π stacking with heme and hydrogen bonding with Thr/Ser residues.
- Validation : Correlate docking scores (e.g., binding energy < −8 kcal/mol) with in vitro inhibition assays (e.g., EROD assay for IC determination). Adjust steric parameters if discrepancies arise between predicted and experimental activity .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved metabolic stability?
Methodological Answer:
- SAR Framework :
- Pyridine Core : Maintain methoxy at C3 for hydrogen bonding; modify C6 methyl to ethyl for enhanced lipophilicity.
- Chloromethyl Group : Replace with fluoromethyl to reduce reactivity while retaining electronegativity.
- Metabolic Stability Testing : Incubate analogs with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS. Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
